Scopoletin acetate

Descripción general

Descripción

Su fórmula química es C₇H₉N₅O, y su peso molecular es 179.18 g/mol . Este compuesto está estructuralmente relacionado con la guanina, una de las cuatro bases del ADN.

Métodos De Preparación

Rutas Sintéticas: La 9-Etilguanina se puede sintetizar a través de varias rutas. Un método común implica la alquilación de la guanina con un agente etilante. La reacción procede de la siguiente manera:

Guanine+Agente Etilante→9-Etilguanina

Condiciones de Reacción: La reacción típicamente ocurre bajo condiciones básicas, utilizando una base fuerte como el hidróxido de sodio (NaOH). El agente etilante puede ser bromuro de etilo o yoduro de etilo. La reacción se lleva a cabo en un solvente como el dimetilsulfóxido (DMSO) .

Producción Industrial: Si bien la 9-Etilguanina no se produce a escala industrial, sirve como un intermedio esencial en la síntesis de otros compuestos.

Análisis De Reacciones Químicas

La 9-Etilguanina experimenta varias reacciones químicas:

Oxidación: Puede oxidarse para formar 9-etilguanina-8-óxido, que es un compuesto mutagénico.

Reducción: La reducción del grupo imina conduce a la 9-etilguanina-8-amina.

Sustitución: El grupo amino se puede sustituir con varios grupos funcionales.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno (H₂O₂) o los perácidos.

Reducción: Agentes reductores como el borohidruro de sodio (NaBH₄).

Sustitución: Varios agentes alquilantes o nucleófilos.

Productos Principales: Los productos principales dependen de las condiciones de reacción específicas y los reactivos utilizados.

4. Aplicaciones en Investigación Científica

La 9-Etilguanina juega un papel crucial en la investigación científica:

Química: Sirve como un compuesto modelo para estudiar los mecanismos de daño y reparación del ADN.

Biología: Los investigadores investigan su impacto en la fidelidad de la replicación del ADN y la mutagénesis.

Medicina: Comprender sus efectos ayuda en la investigación del cáncer y el desarrollo de fármacos.

Industria: Aunque no se utiliza directamente, sus derivados contribuyen a los productos farmacéuticos y agroquímicos.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Scopoletin acetate exhibits a range of biological activities that make it a valuable compound in therapeutic applications:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various pathogens. Studies indicate its potential as an antibacterial and antifungal agent, which could be beneficial in treating infections caused by resistant strains of bacteria and fungi .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanisms include the modulation of signaling pathways involved in cell growth and survival .

- Neuroprotective Effects : this compound has been studied for its neuroprotective properties, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Antidiabetic Activity : The compound has been noted for its ability to lower blood glucose levels and improve insulin sensitivity, indicating its potential use in managing diabetes .

Extraction Methods

The extraction of this compound from natural sources or through synthetic processes is crucial for its application. Various methods have been explored:

- Conventional Extraction : Traditional methods such as Soxhlet extraction have been used but often yield lower amounts of the compound .

- Modern Techniques : Advanced extraction techniques like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) have shown higher yields and reduced processing times. For instance, MAE yielded up to 45.1% scopoletin from plant materials .

- Synthetic Biology Approaches : Recent advancements in synthetic biology have enabled the production of this compound through engineered microbial systems, enhancing the yield and purity of the compound .

Case Studies

Several studies have documented the applications of this compound across different fields:

- In Vitro Studies on Cancer Cells :

- Neuroprotective Effects in Animal Models :

- Antimicrobial Efficacy :

Mecanismo De Acción

El mecanismo de acción de la 9-Etilguanina implica:

Incorporación al ADN: Durante la replicación del ADN, puede incorporarse a la cadena de ADN en crecimiento, lo que lleva a mutaciones.

Emparejamiento de Bases: Puede emparejarse con citosina, provocando un emparejamiento erróneo durante la replicación.

Comparación Con Compuestos Similares

La 9-Etilguanina es única debido a su sustitución de grupo etilo. Los compuestos similares incluyen guanina, adenina y otros derivados de purina.

Actividad Biológica

Scopoletin acetate, a derivative of scopoletin, is a naturally occurring coumarin compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is synthesized from various medicinal and edible plants. It exhibits a range of biological activities including antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The molecular structure of this compound allows it to interact with multiple biological targets, making it a promising candidate for drug development.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate its effectiveness against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance:

- Study Findings : this compound exhibited bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against several bacterial strains .

- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound is notable, particularly in various cancer cell lines. Its mechanisms include:

- Induction of Apoptosis : Research shows that this compound activates apoptotic pathways in cancer cells such as MCF-7 (breast cancer) and A375 (melanoma) by upregulating pro-apoptotic proteins like p53 and caspase-3 .

- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .

- Case Study : A study on cervical cancer cells revealed that this compound inhibited cell invasion through modulation of the PI3K/AKT signaling pathway .

3. Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects, making it beneficial in treating inflammatory diseases.

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking NF-κB activation .

- Research Evidence : In an experimental model of mouse ear edema, this compound significantly reduced inflammation .

4. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases.

- Study Findings : It protects neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant enzyme activity .

- Potential Applications : Its ability to modulate neurotransmitter levels suggests potential use in treating conditions like Alzheimer's disease .

Pharmacokinetics

This compound has shown low bioavailability and rapid metabolism, which may limit its therapeutic efficacy when administered orally. However, its pharmacokinetic profile indicates:

- Rapid Absorption : Studies suggest quick absorption rates post-administration.

- Extensive Metabolism : It undergoes significant hepatic metabolism, leading to the formation of active metabolites that may contribute to its therapeutic effects .

Summary of Research Findings

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Effective against Staphylococcus aureus and others |

| Anticancer | Induction of apoptosis; cell cycle arrest | Inhibits proliferation in MCF-7 and A375 cells |

| Anti-inflammatory | Inhibition of NF-κB activation | Reduces edema in mouse models |

| Neuroprotective | Modulation of oxidative stress responses | Protects neuronal cells from apoptosis |

Propiedades

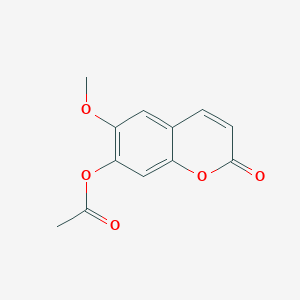

IUPAC Name |

(6-methoxy-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCLWDHZALFLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254533 | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56795-51-8 | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 °C | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does scopoletin acetate interact with its target and what are the downstream effects?

A1: While the provided research focuses on scoparone (6, 7 dimethylesculetin), this compound is mentioned as a structurally similar compound. The study demonstrates that this compound interacts with the human CAR receptor primarily through hydrogen bonding []. This interaction potentially leads to CAR activation, similar to scoparone. CAR activation is known to accelerate bilirubin and cholesterol clearance in the liver [], suggesting a potential role for this compound in preventing gallstone formation.

Q2: What is the structural characterization of this compound and are there any computational studies on this compound?

A2: Although the research primarily focuses on scoparone, it indicates the use of computational methods like molecular docking and simulation to understand its interaction with CAR []. While specific spectroscopic data for this compound isn't provided, its molecular formula is C12H10O5 and its molecular weight is 234.21 g/mol. These details are based on its chemical name, 6-Methoxy-2-oxo-2H-chromen-7-yl acetate. Further research is needed to elucidate detailed spectroscopic characteristics and conduct specific computational studies on this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.